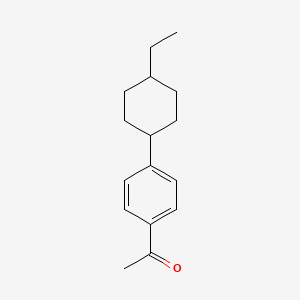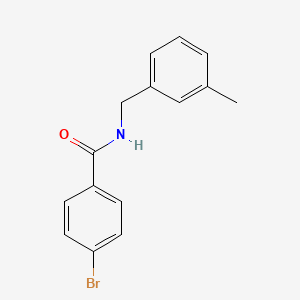
Platinum(IV) bromide
Vue d'ensemble
Description
Platinum(IV) bromide is a chemical compound with the molecular formula Br4Pt. It is a platinum-based compound where platinum is coordinated with four bromine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum(IV) bromide can be synthesized through the reaction of platinum(II) chloride with bromine in an aqueous solution. The reaction typically involves the following steps:
- Dissolving platinum(II) chloride in water.
- Adding bromine to the solution.
- Allowing the reaction to proceed under controlled temperature and pH conditions.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(IV) bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: Bromine atoms can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Platinum complexes with different ligands.
Applications De Recherche Scientifique
Platinum(IV) bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Studied for its potential use in biological systems, including as an anticancer agent.
Medicine: Investigated for its therapeutic properties, particularly in the treatment of cancer.
Industry: Used in the production of advanced materials and as a precursor for other platinum compounds.
Mécanisme D'action
The mechanism of action of Platinum(IV) bromide involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromoplatinate(II): Similar in structure but may have different reactivity and applications.
Dihydrogen tetrabromoplatinate(II): Another related compound with distinct properties.
Uniqueness
Platinum(IV) bromide is unique due to its specific coordination environment and reactivity
Propriétés
IUPAC Name |
tetrabromoplatinum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNDVOPWUNON-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Pt](Br)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68938-92-1, 14493-01-7, 13455-11-3 | |
| Record name | Platinum bromide (PtBr4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(IV) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637260.png)



![2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate](/img/structure/B1637272.png)
![N-[3-(furan-2-yl)phenyl]acetamide](/img/structure/B1637276.png)


![3-(3,4-Difluorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1637301.png)

![Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]methane](/img/structure/B1637307.png)
![Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate](/img/structure/B1637309.png)

![1-[(2,4-dimethylphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637312.png)
